N-(3-ethynylphenyl)methanesulfonamide
Description
N-(3-Ethynylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with an ethynyl (-C≡CH) group at the meta position. This compound’s structure combines the electron-withdrawing sulfonamide moiety with the linear, π-electron-rich ethynyl substituent, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves sulfonylation of 3-ethynylaniline or functional group transformations on pre-sulfonylated phenyl derivatives .
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H9NO2S/c1-3-8-5-4-6-9(7-8)10-13(2,11)12/h1,4-7,10H,2H3 |
InChI Key |
UXGJYFKOKWMDBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds :
- N-(3-Methylphenyl)methanesulfonamide (): The methyl group at the meta position provides steric bulk without significant electronic effects. DFT studies reveal planar molecular conformations and distinct NMR chemical shifts (e.g., δ ~2.3 ppm for methyl protons) due to minor conjugation with the sulfonamide group .
- N-(4-Chlorophenyl)methanesulfonamide (): The para-chloro substituent exerts strong electron-withdrawing effects, increasing the sulfonamide’s acidity (pKa ~8.5) compared to the ethynyl analog (predicted pKa ~9.2). This enhances reactivity in nucleophilic substitution reactions .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Position | Molar Mass (g/mol) | Key Spectral Data (NMR δ, ppm) |
|---|---|---|---|---|
| N-(3-Ethynylphenyl)methanesulfonamide | Ethynyl | meta | 195.22 | C≡CH: ~3.1 (¹H), ~70 (¹³C) |
| N-(3-Methylphenyl)methanesulfonamide | Methyl | meta | 185.24 | CH₃: 2.32 (¹H) |
| N-(4-Chlorophenyl)methanesulfonamide | Chloro | para | 205.66 | Ar-Cl: 7.45 (¹H, d, J=8.5 Hz) |
Table 2: Pharmacological Comparisons
| Compound | Key Functional Groups | Biological Target | logP |
|---|---|---|---|
| This compound | Ethynyl, sulfonamide | Under investigation | 1.8* |
| N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | Nitro, phenoxy | COX-2 | 2.3 |
| N-(4-Chlorophenyl)methanesulfonamide | Chloro | Antibacterial | 2.1 |
Structural and Crystallographic Insights
Studies on N-(aryl)methanesulfonamides () reveal that substituent position significantly impacts crystal packing. For example, para-substituted derivatives exhibit tighter intermolecular hydrogen bonding (O···H distances ~1.8 Å) compared to meta-substituted analogs (~2.0 Å) .
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